Tert-butyl 4,4-difluoro-3-oxopentanoate
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Overview
Description
Tert-butyl 4,4-difluoro-3-oxopentanoate is an organic compound with the molecular formula C9H14F2O3. It is a derivative of pentanoic acid, featuring a tert-butyl group, two fluorine atoms, and a keto group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-3-oxopentanoate typically involves the reaction of tert-butyl acetoacetate with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of difluoropentanoic acid.
Reduction: Formation of tert-butyl 4,4-difluoro-3-hydroxypentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4,4-difluoro-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-3-oxopentanoate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxopentanoate: Lacks the fluorine atoms, resulting in different reactivity and applications.
Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate: Contains a piperidine ring, offering different biological activity.
Ethyl 4,4-difluoro-3-oxopentanoate: Similar structure but with an ethyl ester group instead of tert-butyl.
Uniqueness
Tert-butyl 4,4-difluoro-3-oxopentanoate is unique due to the presence of both the tert-butyl group and fluorine atoms, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly useful in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C9H14F2O3 |
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Molecular Weight |
208.20 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-3-oxopentanoate |
InChI |
InChI=1S/C9H14F2O3/c1-8(2,3)14-7(13)5-6(12)9(4,10)11/h5H2,1-4H3 |
InChI Key |
PUOTXDHWYJQFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C(C)(F)F |
Origin of Product |
United States |
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